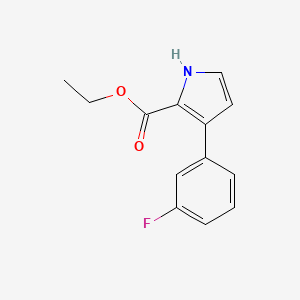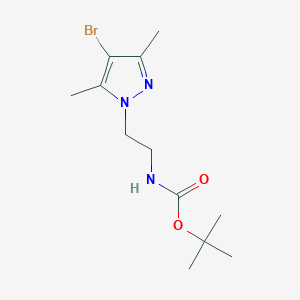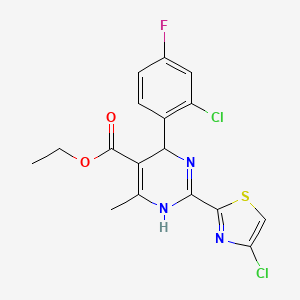
Ethyl 4-(2-Chloro-4-fluorophenyl)-2-(4-chloro-2-thiazolyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as MFCD32068420 is a chemical entity with unique properties and applications. This compound is of significant interest in various fields of scientific research due to its distinctive chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32068420 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The preparation method typically includes the use of specific reagents and catalysts under controlled temperature and pressure conditions. The exact synthetic route can vary, but it generally involves multiple steps of organic synthesis, including condensation, cyclization, and purification processes.
Industrial Production Methods
For industrial-scale production, the synthesis of MFCD32068420 is optimized to maximize yield and minimize costs. This often involves the use of large-scale reactors and continuous flow processes. The industrial production methods are designed to be efficient and scalable, ensuring that the compound can be produced in sufficient quantities to meet demand.
化学反応の分析
Types of Reactions
MFCD32068420 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
The common reagents used in the reactions of MFCD32068420 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of MFCD32068420 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nucleophile used.
科学的研究の応用
MFCD32068420 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard compound in analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: MFCD32068420 is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of MFCD32068420 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
特性
分子式 |
C17H14Cl2FN3O2S |
|---|---|
分子量 |
414.3 g/mol |
IUPAC名 |
ethyl 4-(2-chloro-4-fluorophenyl)-2-(4-chloro-1,3-thiazol-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H14Cl2FN3O2S/c1-3-25-17(24)13-8(2)21-15(16-22-12(19)7-26-16)23-14(13)10-5-4-9(20)6-11(10)18/h4-7,14H,3H2,1-2H3,(H,21,23) |
InChIキー |
KZHFTINKGILWEN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Cl)C3=NC(=CS3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


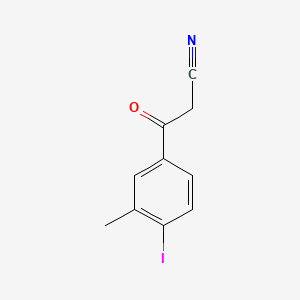
![Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate](/img/structure/B13715513.png)

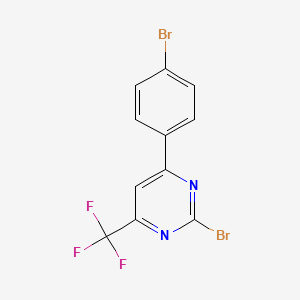
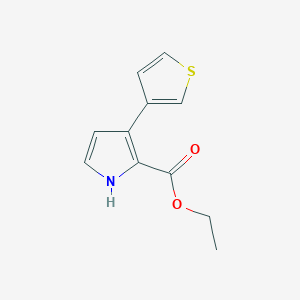
![3-[5-(4-Methoxy-phenylsulfamoyl)-2-morpholin-4-yl-phenylcarbamoyl]-acrylic acid](/img/structure/B13715530.png)
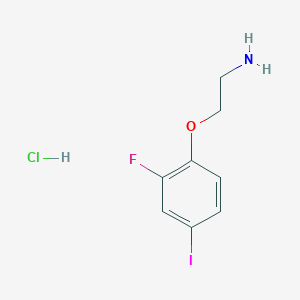
![3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13715536.png)

![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13715547.png)
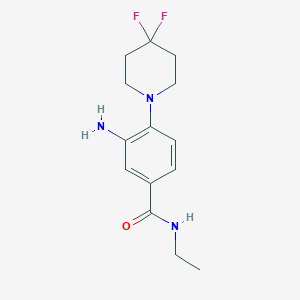
![4-((5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13715564.png)
